molecular formula C12H14O5 B1180609 N-phenethyl-1H-indol-6-amine CAS No. 1239447-39-2

N-phenethyl-1H-indol-6-amine

Cat. No.: B1180609
CAS No.: 1239447-39-2
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Description

N-phenethyl-1H-indol-6-amine is a chemical compound built on the 1H-indol-6-amine scaffold, a structure of significant interest in medicinal and organic chemistry research . The indole nucleus is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . Researchers value this core for its versatility in designing molecules that can interact with multiple biological targets . The phenethyl group attached to the indole nitrogen is a common pharmacophore that can influence the compound's lipophilicity and its ability to interact with hydrophobic pockets in proteins or receptors . In a research context, this compound serves as a key synthetic intermediate. It can be used in multicomponent reactions to construct more complex polycyclic architectures, a common strategy for generating novel chemical libraries for biological screening . Furthermore, structurally similar indole-6-amine derivatives have been investigated as potential inhibitors of downstream Hedgehog (Hh) signaling pathways, specifically targeting Gli1-mediated transcription, which is a relevant oncogenic target . Other research avenues for indole derivatives of this type include exploring their potential as multifunctional ligands for neurological targets, such as the 5-HT6 receptor, which is being investigated in the context of complex diseases like Alzheimer's . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1239447-39-2

Molecular Formula

C12H14O5

Synonyms

N-phenethyl-1H-indol-6-amine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Phenethyl 1h Indol 6 Amine

Established Synthetic Routes for N-phenethyl-1H-indol-6-amine

Traditional synthetic strategies for this compound primarily involve the formation of the amine linkage between the indole-6-amine core and a phenethyl group, or the construction of the indole (B1671886) ring system on a pre-formed N-phenethyl-substituted aniline (B41778) derivative.

A direct and common method for the synthesis of this compound is the N-alkylation of indol-6-amine. This can be achieved through several approaches:

Direct Alkylation: This method involves the reaction of indol-6-amine with a phenethyl halide, such as phenethyl bromide, typically in the presence of a base. The base deprotonates the amino group of the indole, increasing its nucleophilicity to attack the electrophilic carbon of the phenethyl halide.

Reductive Amination: A highly effective alternative is the reductive amination of indol-6-amine with phenylacetaldehyde. In this two-step, one-pot process, the amine and aldehyde first condense to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). More advanced metal-free catalytic systems, such as those using B(C₆F₅)₃ with hydrosilanes, have also been developed for reductive aminations, offering water tolerance and operational simplicity bris.ac.ukrsc.org.

The general reaction scheme for reductive amination is depicted below: Indol-6-amine + Phenylacetaldehyde ⟶ [Imine Intermediate] --(Reduction)--> this compound

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis researchgate.net. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone wikipedia.orgalfa-chemistry.com. To synthesize a precursor for this compound, one could start with a suitably protected 4-hydrazinophenethylamine derivative and react it with a carbonyl compound, followed by cyclization and deprotection. The reaction is catalyzed by Brønsted or Lewis acids wikipedia.org.

Mechanism of Fischer Indole Synthesis:

Formation of phenylhydrazone from phenylhydrazine (B124118) and a carbonyl compound.

Tautomerization to an ene-hydrazine.

A researchgate.netresearchgate.net-sigmatropic rearrangement.

Loss of ammonia (B1221849) and aromatization to form the indole ring wikipedia.org.

Bischler-Möhlau Indole Synthesis: This method produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline in the presence of acid wikipedia.orgwikipedia.org. While typically used for 2-arylindoles, modifications of this reaction can be envisioned for other substitution patterns. The reaction mechanism is complex, involving the initial formation of an α-arylamino-ketone intermediate which then undergoes cyclization wikipedia.orgchemeurope.comyoutube.com. Harsh reaction conditions have historically limited its scope, though milder, modern variations exist wikipedia.orgchemeurope.com.

Advanced Synthetic Approaches to Indole-Phenethylamine Hybrids

Modern synthetic chemistry offers more efficient, rapid, and selective methods for constructing complex molecules like indole-phenethylamine hybrids.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products eurekalert.orgnih.gov. Many classical indole syntheses have been adapted for microwave conditions.

Microwave-Assisted Bischler-Möhlau Synthesis: The traditionally harsh conditions and long reaction times of the Bischler-Möhlau synthesis can be significantly improved using microwave irradiation. This approach offers a milder, solvent-free, and more efficient route to various indole derivatives chemeurope.comresearchgate.net.

Other Microwave-Assisted Reactions: Microwave heating has been successfully applied to a variety of indole-forming reactions, including Fischer, Madelung, and Hemetsberger-Knittel syntheses, making it a versatile technique for rapidly generating libraries of indole-based compounds for medicinal chemistry nih.govunito.it. For instance, microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution has been used to synthesize 7-amino-6-azaindoles, a related class of compounds enamine.net.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
Reaction TypeConventional MethodMicrowave-Assisted MethodReference(s)
Bischler-Möhlau High temperatures, long reaction times, often harsh acidic conditions.Shorter reaction times, often solvent-free, milder conditions. chemeurope.com, researchgate.net
Suzuki-Miyaura Coupling Longer reaction times.Reduced reaction times (e.g., 4 min at 180°C), high yields (70-94%). nih.gov
General N-Heterocycle Synthesis Often requires hours to days.Reactions completed in minutes, higher yields, greener approach. eurekalert.org

The synthesis of specific enantiomers of chiral indole-phenethylamine hybrids is crucial for pharmacological applications. This is achieved using asymmetric synthesis strategies.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.org. For instance, (R)- or (S)-1-phenylethylamine (α-PEA) is a widely used "privileged" chiral auxiliary. It can be reacted with a precursor to form a diastereomeric intermediate, directing subsequent reactions like alkylations, before being cleaved to yield the enantiomerically enriched product nih.gov.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Chiral Phosphoric Acid (CPA) Catalysis: CPAs have proven to be highly effective organocatalysts for enantioselective reactions involving indoles. They can activate imines for nucleophilic attack by indoles, enabling the synthesis of chiral indole-containing unnatural amino acids with high enantiomeric excess (ee) nih.gov. This methodology is applicable to Friedel-Crafts alkylations of indoles with various electrophiles nih.govprinceton.edusciencedaily.com.

Transition Metal Catalysis: Chiral metal complexes, often derived from palladium or copper, are used to catalyze asymmetric alkylations of indoles. For example, a copper hydride (CuH) catalyst with a chiral phosphine (B1218219) ligand can be used for the enantioselective alkylation of indole derivatives, with the ligand controlling whether the alkylation occurs at the N- or C3-position nih.gov. The asymmetric Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrene can be catalyzed by chiral aziridine-phosphine-copper(I) complexes, yielding products with high enantioselectivity mdpi.com.

Table 2: Examples of Asymmetric Catalysis in Indole Functionalization
Catalyst SystemReaction TypeSubstratesEnantioselectivity (ee)Reference(s)
Chiral Phosphoric Acid (CPA) Friedel-Crafts AlkylationIndoles + β,γ-alkynyl-α-imino estersUp to 98% nih.gov
Imidazolidinone Organocatalyst Friedel-Crafts AlkylationSubstituted Indoles + α,β-Unsaturated Aldehydes89-97% princeton.edu
Chiral Aziridine-Phosphine-Cu(I) Friedel-Crafts Alkylation5-Bromoindole (B119039) + β-Nitrostyrene92% mdpi.com
CuH with Chiral Phosphine Ligand N- or C3-AlkylationN-(Benzoyloxy)indoles + AlkenesHigh nih.gov

Spectroscopic and Chromatographic Characterization Techniques for this compound and its Analogues

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, characteristic signals would include the indole NH proton (typically a broad singlet at high chemical shift), aromatic protons on both the indole and phenethyl rings, and aliphatic protons of the ethyl bridge (appearing as two triplets if there is no complex coupling) rsc.orgrsc.org.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In combination with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying indole alkaloids in complex mixtures mdpi.com. The fragmentation pattern can help confirm the connectivity of the indole and phenethylamine (B48288) moieties.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of synthetic compounds and for quantitative analysis. Reversed-phase columns (e.g., C18) are commonly used for separating indole alkaloids, often with a mobile phase consisting of acetonitrile (B52724) and water or a buffer nih.gov. Detection is typically achieved using UV-Vis or photodiode array (PDA) detectors.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. It is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS) for the highly sensitive and selective analysis of indole alkaloids in various matrices nih.gov. The use of different column chemistries, such as phenyl-hexyl, can provide alternative selectivity for separating closely related alkaloids nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. azooptics.comlibretexts.org For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to assemble its molecular framework.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons in the molecule. pressbooks.pub The chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of each proton. azooptics.comacdlabs.com The integration of each signal relates to the relative number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons according to the n+1 rule. azooptics.comacdlabs.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are based on the analysis of similar indole and phenethylamine structures. Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate protons with the carbons to which they are directly attached, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons, helping to connect the molecular fragments. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
Atom/Group Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Indole N-H~8.0-8.2 (broad singlet)-
Amine N-H~3.5-4.5 (broad singlet)-
Aromatic C-H (Indole Ring)~6.5-7.5 (multiplets)~100-140
Aromatic C-H (Phenethyl Ring)~7.2-7.4 (multiplets)~126-140
-CH₂- (Ethyl Bridge, adjacent to N)~3.5-3.7 (triplet)~45-50
-CH₂- (Ethyl Bridge, adjacent to Ph)~2.9-3.1 (triplet)~38-42
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. resolvemass.cainfinitalab.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition and confirm its molecular formula. libretexts.orgnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different molecular formulas by leveraging the slight mass differences between isotopes. libretexts.org

For this compound, the molecular formula is C₁₆H₁₆N₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to form a protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion to several decimal places. The experimentally determined mass is compared to the theoretically calculated mass for the proposed formula; a match within a very small error margin (typically <5 ppm) provides strong evidence for the assigned molecular formula. resolvemass.caalgimed.com

Table 2: HRMS Data for Molecular Formula Confirmation of this compound
Parameter Value
Molecular FormulaC₁₆H₁₆N₂
Ionization ModeESI+
Ion Formula[C₁₆H₁₇N₂]⁺
Calculated Exact Mass237.1386
Experimentally Found Mass237.1388 (Example)
Mass Error0.84 ppm (Example)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The spectrum would be expected to show a sharp, single absorption band in the region of 3350-3310 cm⁻¹ for the N-H stretch of the secondary amine. spectroscopyonline.comorgchemboulder.com The N-H stretch of the indole ring would also appear in this region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl bridge would be observed just below 3000 cm⁻¹. The C-N stretching of the aromatic amine would produce a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Additionally, C=C stretching vibrations within the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Secondary Amine (N-H)Stretch3350 - 3310
Indole (N-H)Stretch~3400
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
Aromatic C-NStretch1335 - 1250
Aromatic C-HOut-of-plane bend900 - 675

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. creative-biostructure.com The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. nih.gov The resulting structural model provides unambiguous confirmation of the compound's connectivity and stereochemistry. rigaku.com

Table 4: Crystallographic Data Parameters Obtainable from X-ray Analysis
Parameter Information Provided
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed by three connected atoms.
Torsion Angles (°)The dihedral angles that define the molecular conformation.
Note: Values are determined upon successful crystallographic analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. wikipedia.orgamericanpharmaceuticalreview.com For a synthesized compound like this compound, HPLC is crucial for assessing its purity. phenomenex.comnih.gov

A common method employed is reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. wikipedia.org When a sample is injected, compounds are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. wikipedia.org

The purity of the this compound sample is determined by monitoring the column eluent with a detector (e.g., UV-Vis). A pure sample should ideally produce a single, sharp peak in the resulting chromatogram. The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks detected.

Table 5: Typical HPLC Parameters for Purity Analysis
Parameter Typical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Elution ModeGradient or Isocratic
Flow Rate1.0 mL/min
Column Temperature25 - 40 °C
DetectionUV at a specific wavelength (e.g., 254 nm)
Injection Volume5 - 20 µL

Structure Activity Relationship Sar Studies of N Phenethyl 1h Indol 6 Amine Analogues

Impact of Substitutions on the Indole (B1671886) Moiety

The indole nucleus is a prevalent scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating the affinity and efficacy of ligands for their biological targets. In the context of N-phenethyl-1H-indol-6-amine analogues, modifications at various positions of the indole ring have been shown to significantly impact their interaction with receptors.

The nitrogen atom at the 1-position of the indole ring presents a key site for chemical modification. While direct SAR studies on N-1 substituted this compound are not extensively documented in the provided search results, inferences can be drawn from related classes of indole-containing compounds. For instance, in the realm of cannabimimetic indoles, the length of the N-1 alkyl side chain is a critical determinant of receptor binding affinity. Research has shown that an alkyl chain of at least three carbons is necessary for high-affinity binding, with optimal activity observed with a five-carbon side chain. Extending the chain to a heptyl group leads to a significant drop in binding at both CB1 and CB2 receptors nih.gov. This suggests that the steric bulk and lipophilicity of the substituent at the N-1 position of the indole ring can profoundly influence how the ligand fits into the binding pocket of its target receptor. It is plausible that similar structure-activity relationships exist for this compound analogues targeting dopamine (B1211576) receptors, where the N-1 substituent could modulate binding affinity and selectivity.

The C-3 position of the indole ring is another focal point for synthetic modifications aimed at optimizing the pharmacological properties of this compound analogues. Studies on related N-piperidinyl indoles have demonstrated that the introduction of substituents at the 3-position can significantly affect their intrinsic activity and receptor selectivity nih.gov. For example, the incorporation of polar functional groups, such as an amine or guanidine, connected via alkyl linkers, has been shown to modestly improve binding affinity and potency at the nociceptin (B549756) opioid peptide (NOP) receptor nih.gov. This highlights the potential for hydrogen bonding interactions and the importance of the substituent's nature and length at this position. The differential effects of 2- versus 3-substitution on the indole moiety underscore the sensitivity of the receptor binding pocket to the spatial arrangement of interacting groups nih.gov.

Substitutions on the benzene (B151609) ring of the indole nucleus, specifically at the C-5 and C-6 positions, are crucial in fine-tuning the electronic properties and steric profile of the ligand, thereby influencing its receptor interactions. In a series of 6-(indol-2-yl)pyridine-3-sulfonamides, it was found that a fluorine atom at the 5-position of the indole ring was well-tolerated and resulted in potent activity sci-hub.st. Furthermore, small lipophilic groups at the 6-position were generally preferred, indicating that this region of the binding pocket may be sensitive to the size and polarity of the substituent sci-hub.st.

Studies on analogues of the dopamine metabolite 5,6-dihydroxyindole (B162784) have also shed light on the importance of substitutions at these positions. The differential effects of 5- versus 5,6-disubstituted indoles on target gene transcription suggest that the substitution pattern can dictate the functional outcome of receptor binding nih.gov. For instance, 5-chloro and 5-bromoindole (B119039) were found to support the transcription of target genes, whereas the corresponding 5,6-dichloro and 5,6-dibromoindoles did not, hinting at distinct binding modes or conformational changes induced by different substitution patterns nih.gov.

Table 1: Impact of Indole Moiety Substitutions on Receptor Affinity
PositionSubstituentEffect on Affinity/ActivityCompound Class
N-1Alkyl chain (3-5 carbons)Optimal for high affinityCannabimimetic indoles nih.gov
N-1Alkyl chain (7 carbons)Decreased affinityCannabimimetic indoles nih.gov
C-3Polar groups (amine, guanidine)Modest improvement in affinityN-piperidinyl indoles nih.gov
C-5FluorineWell-tolerated, potent activityIndol-2-ylpyridine-3-sulfonamides sci-hub.st
C-5MethylDecreased activityIndol-2-ylpyridine-3-sulfonamides sci-hub.st
C-5EthylSignificantly decreased activityIndol-2-ylpyridine-3-sulfonamides sci-hub.st
C-6Small lipophilic groupsPreferred for activityIndol-2-ylpyridine-3-sulfonamides sci-hub.st

Influence of the N-phenethyl Side Chain Modifications

The N-phenethyl side chain is a critical pharmacophoric element in many biologically active molecules, including this compound analogues. Modifications to this side chain, including alterations in its length, branching, and substitutions on the aromatic ring, can have profound effects on the ligand's affinity, selectivity, and functional activity at its target receptor.

The two-carbon ethyl linker of the phenethyl side chain provides a specific spatial relationship between the indole nucleus and the phenyl ring. While direct studies on varying the linker length in this compound analogues are not detailed in the provided search results, SAR studies on other classes of dopamine receptor ligands suggest that the length and conformation of such linkers are critical for optimal receptor interaction. For instance, in a series of phenylpiperazine-based dopamine D2 receptor ligands, the length of the linker was found to be a key determinant of efficacy, affinity, and biased agonism.

The introduction of branching, such as methyl groups at the α- or β-positions of the ethyl linker, can introduce chirality and restrict the conformational flexibility of the side chain. This can lead to stereoselective interactions with the receptor, potentially enhancing affinity and/or selectivity for a particular enantiomer.

The aromatic ring of the N-phenethyl side chain offers a versatile platform for introducing a wide range of substituents to probe the steric and electronic requirements of the receptor's binding pocket. Studies on various classes of compounds have demonstrated that the nature and position of these substituents can dramatically alter pharmacological activity.

In a series of dopamine D3 receptor full agonists, substitutions on the phenyl ring were shown to have a significant impact on both binding affinity and selectivity over the D2 receptor nih.gov. For example, compounds with a chlorine substituent at different positions on the phenyl ring maintained high D3 affinity and good selectivity nih.gov. A meta-methyl substituent also resulted in high D3 affinity and selectivity, whereas bulkier substituents like isopropyl or tert-butyl at the para position led to a decrease in D3 receptor binding affinity nih.gov. A methoxy (B1213986) group at the para position also resulted in high D3 affinity but with reduced selectivity over the D2 receptor nih.gov.

Similarly, in the context of norhydromorphone (B170126) analogues, substitutions on the N-phenethyl moiety were found to significantly influence opioid receptor activity mdpi.com. The position of a nitro group on the phenyl ring, for instance, could convert a potent mu-opioid receptor (MOR) agonist into a MOR antagonist, highlighting the profound functional consequences of subtle structural changes mdpi.com. Studies on other phenethylamine (B48288) derivatives have also shown that aromatic ring substitutions can modulate their effects on dopamine and serotonin (B10506) release and uptake elsevierpure.com.

Table 2: Impact of N-phenethyl Side Chain Modifications on Dopamine D3 Receptor Affinity and Selectivity
Position on Phenyl RingSubstituentEffect on D3 AffinityD3/D2 SelectivityReference
paraMethoxyHighReduced nih.gov
ortho/meta/paraChloroHighGood nih.gov
metaMethylHighGood nih.gov
paraIsopropylDecreasedModest nih.gov
paratert-ButylDecreasedModest nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The biological activity of this compound analogues is profoundly influenced by their three-dimensional structure. The relative orientation of the indole nucleus and the N-phenethyl substituent, dictated by the rotational freedom around the C-N bond, is a critical determinant of receptor interaction. Furthermore, the introduction of chiral centers, either in the phenethyl side chain or on the indole ring, leads to stereoisomers that can exhibit markedly different pharmacological profiles.

The Significance of Stereoisomers in Biological Systems

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one stereoisomer over another. For this compound analogues, the separation and individual testing of enantiomers and diastereomers are crucial steps in understanding their structure-activity relationships (SAR).

Conformational Preferences and Receptor Binding

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are invaluable tools for elucidating the preferred conformations of these analogues. These studies can reveal the low-energy conformations that are most likely to be biologically active. The dihedral angle between the indole ring and the phenethyl group, for instance, can significantly impact how the molecule fits into the binding pocket of a receptor. A constrained or conformationally restricted analogue can provide valuable insights into the bioactive conformation.

While specific data on the conformational analysis and stereochemical impact for this compound is not extensively available in the public domain, the principles can be illustrated by examining related structures and general findings in medicinal chemistry.

For example, in a hypothetical scenario where a chiral center is introduced at the alpha-position of the phenethyl group, the resulting (R)- and (S)-enantiomers could exhibit differential binding to a target receptor. This difference in affinity would be a direct consequence of the spatial arrangement of the substituents around the chiral center, leading to a more favorable or less favorable interaction with the chiral environment of the receptor's binding site.

To illustrate the potential impact of stereochemistry on biological activity, consider the following hypothetical data for a pair of enantiomers of a generic N-(1-phenylethyl)-1H-indol-6-amine analogue targeting a specific receptor.

CompoundStereoisomerReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Analogue X(R)-enantiomer1025
Analogue X(S)-enantiomer500>1000
Analogue Y(1R, 2S)-diastereomer515
Analogue Y(1S, 2R)-diastereomer150400

This table presents hypothetical data to demonstrate the concept. Actual values for specific this compound analogues would require experimental determination.

In this hypothetical example, the (R)-enantiomer of Analogue X displays significantly higher binding affinity (lower Ki value) and greater functional activity (lower EC50 value) compared to its (S)-counterpart. Similarly, the (1R, 2S)-diastereomer of Analogue Y is shown to be more potent than the (1S, 2R)-diastereomer. Such findings would strongly indicate that the stereochemical configuration is a critical factor for the biological activity of this class of compounds.

The synthesis of conformationally restricted analogues, where the rotation around key bonds is limited, is another powerful strategy to probe the bioactive conformation. By locking the molecule into a specific shape, researchers can determine which spatial arrangement is most favorable for receptor binding and activation.

Mechanistic Pharmacology and Biological Target Engagement of N Phenethyl 1h Indol 6 Amine Analogues

Receptor Binding and Functional Assays

Analogues of N-phenethyl-1H-indol-6-amine, particularly those based on the phenethylamine (B48288) and tryptamine (B22526) (indole-ethylamine) scaffolds, exhibit significant interactions with serotonin (B10506) receptors. The 5-HT2A and 5-HT7 receptors are notable targets for these classes of compounds.

5-HT2A Receptor: The N-benzyl-phenethylamine scaffold, which is structurally related to N-phenethyl-indol-amine, is known for high selectivity toward 5-HT₂ subtypes. The introduction of an N-benzyl group to phenethylamines generally increases affinity for the 5-HT2A receptor. nih.gov This enhanced affinity is thought to be driven by interactions between the N-benzyl ring system and specific residues within the receptor's binding pocket. nih.gov For instance, hydrophobic interactions with residues such as W336⁶.⁴⁸, F339⁶.⁵¹, and F340⁶.⁵² are crucial for stabilizing the N-benzyl moiety. nih.gov Functional studies using in vitro assays have demonstrated that compounds in this class can act as potent 5-HT2A receptor agonists. nih.gov The activation of the 5-HT2A receptor by these ligands can stimulate various signaling pathways, including the Gq/G11 pathway which leads to an increase in inositol (B14025) trisphosphate and intracellular calcium levels. nih.govresearchgate.net

5-HT7 Receptor: The indole (B1671886) nucleus is a key pharmacophoric element for ligands targeting the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and circadian rhythms. nih.govnih.gov Studies on tryptamine-based derivatives have shown that modifications to the indole ring and the terminal amine can significantly influence binding affinity. For example, novel 1,3,5-triazine (B166579) derivatives incorporating a tryptamine core have been synthesized and shown to possess high affinity for the 5-HT7 receptor, with some analogues exhibiting Ki values in the low nanomolar range. nih.gov The primary signaling pathway for the 5-HT7 receptor involves coupling to Gs proteins, which activates adenylyl cyclase and increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Selected Analogues
CompoundReceptorBinding Affinity (Ki, nM)
N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine5-HT78
N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine5-HT718

The N-phenethyl substituent is a critical structural feature for enhancing the affinity and efficacy of ligands at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). scienceopen.comresearchgate.net Studies on morphinan-based compounds have consistently shown that replacing an N-methyl group with an N-phenethyl group leads to a significant increase in MOR binding affinity and agonist potency. scienceopen.comresearchgate.netnih.gov

This enhancement is attributed to the N-phenethyl group making additional lipophilic contacts deep within the core of the receptor's binding pocket. scienceopen.com For example, N-phenethylnormorphine demonstrates a seven-fold higher affinity for the MOR compared to morphine. researchgate.net In some molecular series, this substitution can also shift the selectivity profile. The N-phenethyl substitution in certain 14-methoxy-N-methylmorphinan-6-ones converts selective MOR ligands into potent dual MOR/DOR agonists, with some analogues showing very low nanomolar affinities at the DOR. scienceopen.com Functional assays confirm that these N-phenethyl substituted ligands typically act as full agonists at the MOR. scienceopen.com

Table 2: Opioid Receptor Binding Affinities of N-Methyl vs. N-Phenethyl Analogues
Compound ClassReceptorBinding Affinity (Ki, nM)
N-MethylmorphinansMOR0.25 - 2.5
N-PhenethylmorphinansMOR0.05 - 0.45
N-MethylmorphinansDOR100 - 500
N-PhenethylmorphinansDOR1.45 - 20

The indole scaffold is a key feature in a class of allosteric modulators of the Cannabinoid Receptor 1 (CB1R). nih.govorientjchem.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids like anandamide. mdpi.com This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effects of orthosteric ligands. mdpi.com

Indole-2-carboxamide derivatives, such as ORG27569, are well-characterized CB1R allosteric modulators. nih.govorientjchem.org These compounds can increase the binding of CB1R agonists while simultaneously inhibiting their functional response, a complex pharmacological profile. nih.gov Structure-activity relationship studies have shown that factors like the alkyl chain length at the C3 position of the indole ring are critical for modulating the allosteric effect. nih.gov For example, an n-propyl substitution can enhance the allosteric modulation of orthosteric ligand binding. nih.gov The discovery of such modulators has opened new avenues for targeting the CB1R, potentially avoiding the psychoactive side effects associated with direct orthosteric agonists. nih.gov More recent research has identified compounds like GAT211 and its enantiomers (GAT228 and GAT229) as novel CB1 allosteric modulators. realmofcaring.org

The structural motifs present in this compound analogues allow for interactions with a variety of other aminergic GPCRs. The phenethylamine and tryptamine backbones are common to many neurotransmitters, leading to potential cross-reactivity with receptors for dopamine (B1211576) and norepinephrine.

For instance, many long-chain arylpiperazine derivatives, which share structural similarities with the target compound's analogues, are known to bind to dopamine D2 receptors in addition to serotonin receptors. researchgate.net The interaction with these receptors is typically governed by an ionic interaction between the ligand's basic amine group and a conserved aspartic acid residue (D3x32) in the orthosteric binding pocket of aminergic GPCRs. vu.nl Surrounding hydrophobic and aromatic residues, such as F6x51 and W6x48, further stabilize the ligand through cation-π interactions. vu.nl The selectivity of a given ligand for a specific receptor subtype is determined by more subtle interactions with non-conserved residues in the binding pocket and extracellular vestibule. vu.nl

Enzyme Inhibition and Modulation

Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. nih.govyoutube.com It exists in two isoforms, MAO-A and MAO-B, which have different substrate and inhibitor specificities. nih.gov MAO-A preferentially metabolizes serotonin and noradrenaline, while MAO-B has a higher affinity for phenylethylamine. nih.gov

The indole nucleus is a known scaffold for the development of MAO inhibitors. nih.gov Certain indole-based compounds have been identified as highly potent and selective inhibitors of MAO-B. nih.gov The mechanism of inhibition can be either reversible or irreversible. nih.gov Irreversible inhibitors form a covalent bond with the enzyme, leading to long-lasting inactivation. osti.gov The inhibition of MAO leads to an increase in the synaptic concentration of monoamine neurotransmitters. youtube.comnih.gov The selectivity for MAO-A versus MAO-B is a critical factor in the pharmacological profile of an inhibitor. Selective MAO-A inhibitors are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov

Table 3: MAO Inhibitory Activity of Selected Indole-Based Analogues
CompoundTargetInhibitory Concentration (IC50, µM)
Indole-based Urea Derivative 1MAO-B0.0076
Indole-based Urea Derivative 2MAO-B0.0092

Kinase Inhibition (e.g., Haspin, AKT)

Analogues of this compound have emerged as potent inhibitors of certain protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.

Haspin Kinase: Haspin, an atypical serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), is a key regulator of mitosis and is overexpressed in various cancers. A series of substituted indoles has been identified as potent Haspin inhibitors. acs.orgresearchgate.net A recent study reported the synthesis and biological characterization of novel indole derivatives, with some compounds showing exceptional potency in the low nanomolar range. acs.org For instance, specific derivatives demonstrated IC₅₀ values as low as 5.7 nM in fluorescence resonance energy transfer (FRET) assays. acs.org These findings highlight the potential of the indole scaffold for developing selective inhibitors targeting mitotic kinases. acs.orgresearchgate.net

AKT Kinase: The AKT (Protein Kinase B) signaling pathway is a central node in cellular processes, and its dysregulation is implicated in cancer and metabolic diseases. nih.gov While specific inhibition data for this compound analogues against AKT are not extensively detailed in the available literature, the broader class of indole derivatives has been explored for kinase inhibition. Potent pan-AKT inhibitors like Capivasertib (AZD5363) have demonstrated low nanomolar IC₅₀ values against all three AKT isoforms (AKT1, AKT2, and AKT3). medchemexpress.comresearchgate.net The development of ATP-competitive, allosteric, and covalent-allosteric inhibitors continues to be an active area of research, suggesting that appropriately substituted indole-based structures could be designed to target this critical kinase. nih.gov

Compound ClassTarget KinaseInhibitory Concentration (IC₅₀)Reference
Substituted Indole AnalogueHaspin5.7 nM acs.org
CHR-6494Haspin2 nM
MU1920Haspin6 nM targetmol.com
LDN-192960Haspin10 nM
Capivasertib (AZD5363)AKT13 nM medchemexpress.com
Capivasertib (AZD5363)AKT27 nM medchemexpress.com
Capivasertib (AZD5363)AKT37 nM medchemexpress.com

Topoisomerase and DNA Gyrase Inhibition

DNA topoisomerases and DNA gyrase are essential enzymes that regulate the topology of DNA, making them critical targets for antimicrobial and anticancer agents. nih.govoup.com

Topoisomerase Inhibition: Several indole-based compounds have been shown to inhibit human topoisomerases. Pyrazolo[1,5-a]indole derivatives have been identified as potent inhibitors of topoisomerase II, with some acting as dual inhibitors of both topoisomerase I and II. nih.gov The IC₅₀ values for these compounds were reported to be in the 10-30 µM range. nih.gov Another study on 3-methyl-2-phenyl-1H-indoles found a good correlation between their antiproliferative effects and their ability to inhibit human DNA topoisomerase II relaxation activity. acs.org Furthermore, indole derivatives of ursolic acid have been synthesized and shown to exhibit potent anticancer activity by inhibiting topoisomerase II, with IC₅₀ values in the sub-micromolar range for certain cancer cell lines. nih.gov

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase found in bacteria, is a well-established antibacterial target. An indole scaffold identified through fragment screening was optimized to produce potent inhibitors of Mycobacterium tuberculosis gyrase, with IC₅₀ values in the micromolar range for both DNA supercoiling and ATP hydrolysis activities. oup.com A high-throughput screening campaign also discovered novel bacterial DNA gyrase inhibitors, including quinazoline (B50416) derivatives, with IC₅₀ values against E. coli DNA gyrase as low as 3.1 µM. nih.gov

Compound ClassTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Pyrazolo[1,5-a]indole (GS-5)Topoisomerase I~10 µM nih.gov
Pyrazolo[1,5-a]indoles (GS-2, -3, -4)Topoisomerase II10-30 µM nih.gov
Indole derivative of Ursolic Acid (5f)Topoisomerase IIα0.56 µM (against SMMC-7721 cells) nih.gov
Quinazoline derivative (Compound 154)E. coli DNA Gyrase3.1 µM nih.gov
Indole-based InhibitorM. tuberculosis DNA GyraseMicromolar range oup.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. Indole-based structures have been successfully utilized as scaffolds for the development of potent HDAC inhibitors.

A series of indole-3-butyric acid derivatives were synthesized and evaluated for their HDAC inhibitory activity. nih.gov One compound, designated I13, demonstrated particularly high potency with IC₅₀ values of 13.9, 12.1, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov This compound also showed superior antiproliferative activity in several cancer cell lines compared to the approved HDAC inhibitor SAHA. nih.gov Additionally, novel indole-acylhydrazone derivatives of 4-pyridinone have been designed as potential HDAC2 inhibitors, leveraging the known anticancer properties of both indole and pyridone motifs. nih.gov

Compound Class/NameTarget HDAC IsoformInhibitory Concentration (IC₅₀)Reference
Indole-3-butyric acid derivative (I13)HDAC113.9 nM nih.gov
HDAC312.1 nM nih.gov
HDAC67.71 nM nih.gov
SAHA (Vorinostat)HDAC161 nM researchgate.net
HDAC2251 nM researchgate.net
HDAC319 nM researchgate.net

Kynurenine (B1673888) Pathway Enzyme Modulation (e.g., IDO1, KMO, KAT II)

The kynurenine pathway is the primary metabolic route for tryptophan degradation and is implicated in immune regulation and neuropathology. nih.govpatsnap.com Enzymes in this pathway, particularly indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine 3-monooxygenase (KMO), are significant therapeutic targets. nih.govmq.edu.au

IDO1 Inhibition: IDO1 catalyzes the rate-limiting step of tryptophan catabolism and is a key target for cancer immunotherapy. nih.gov The indoleamine structure of tryptophan makes indole-based compounds logical candidates for IDO1 inhibition. A wide variety of indoleamine analogues and other indole-containing scaffolds have been developed as potent IDO1 inhibitors. nih.govacs.org For example, Epacadostat (INCB024360), a potent and selective IDO1 inhibitor, has an enzymatic IC₅₀ of 71.8 nM and a cellular IC₅₀ of 7.1 nM. medchemexpress.comnih.gov Other compounds, such as Linrodostat (BMS-986205), exhibit even greater potency with an IC₅₀ of 1.1 nM in a cell-based assay. medchemexpress.com

KMO Inhibition: KMO is a mitochondrial enzyme that converts kynurenine to 3-hydroxykynurenine, a precursor to neurotoxic metabolites. patsnap.comscbt.com Inhibiting KMO can shift the pathway towards the production of the neuroprotective kynurenic acid, making KMO inhibitors promising for the treatment of neurodegenerative diseases. patsnap.comtandfonline.com While specific indole-based KMO inhibitors with detailed SAR are still emerging, various scaffolds are under investigation to modulate this key enzymatic step. scbt.comtandfonline.com

Compound NameTarget EnzymeInhibitory Concentration (IC₅₀)Assay TypeReference
Linrodostat (BMS-986205)IDO11.1 nMCell-based medchemexpress.com
Epacadostat (INCB024360)IDO171.8 nMEnzymatic medchemexpress.com
Navoximod analogue 19IDO138 nMEnzymatic nih.gov
MMG-0358IDO1330 nMEnzymatic nih.gov
Coptisine chlorideIDO16.3 µMEnzymatic medchemexpress.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The indole ring is a core component of the well-known non-selective COX inhibitor Indomethacin. Numerous analogues incorporating indole or related pyrrole (B145914) scaffolds have been developed to achieve more selective COX-2 inhibition, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.

For example, pyrrolo[3,2,1-hi]indole derivatives have been found to be potent and highly selective inhibitors of COX-2, with IC₅₀ values in the range of 0.053–0.092 µM. nih.gov Similarly, various 1,5-diarylpyrazole derivatives, which are structurally distinct but functionally related, have been synthesized and show potent COX-2 inhibition, with some compounds like PYZ16 exhibiting an IC₅₀ of 0.52 µM and greater selectivity than the standard drug Celecoxib. nih.gov

Compound Class/NameTarget EnzymeInhibitory Concentration (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
Pyrrolo[3,2,1-hi]indole derivative (IND16)COX-20.053 µM>1886 nih.gov
1,5-Diarylpyrazole derivative (PYZ16)COX-20.52 µM10.73 nih.gov
CelecoxibCOX-20.78 µM9.51 nih.gov
SC-560COX-19 nM0.0014 nih.gov
IndomethacinCOX-10.28 µMNon-selective nih.gov

Transporter Interaction Studies (e.g., DAT)

The dopamine transporter (DAT) is a crucial regulator of dopaminergic signaling and a primary target for psychostimulants and various therapeutic agents. The phenethylamine moiety within the this compound structure is a classic pharmacophore for monoamine transporter ligands.

Research into bivalent ligands, where two phenethylamine-like pharmacophores are connected by a linker, has provided insights into DAT binding. These studies have shown that linking two dopamine-like "heads" can result in a significant increase in DAT binding affinity. Current time information in גולן, IL. For instance, a bivalent compound with an 8-carbon linker achieved an 82-fold gain in binding affinity compared to dopamine itself, suggesting simultaneous occupancy of multiple substrate-binding domains on the transporter. Current time information in גולן, IL. Monovalent N-substituted phenethylamine analogues have also been extensively studied, revealing that modifications to the amine group can dramatically alter binding affinity and uptake inhibition profiles. Current time information in גולן, IL.

CompoundDAT Binding Affinity (Kᵢ)Reference
Dopamine4.3 µM Current time information in גולן, IL.
Bivalent Dopamine Analogue (8-carbon linker)52 nM Current time information in גולן, IL.
Benztropine Analogue17.6 nM researchgate.net

Cellular Signaling Pathway Modulation (e.g., [35S]GTPγS binding, cAMP accumulation, ERK1/2 phosphorylation)

Analogues of this compound, particularly those belonging to the indolealkylamine and phenethylamine classes, are well-known for their ability to interact with G protein-coupled receptors (GPCRs), especially serotonin (5-HT) receptors. This interaction triggers a cascade of intracellular signaling events.

5-HT Receptor Engagement and G Protein Activation: Many indolealkylamines and phenethylamines exhibit high affinity for 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂₈, 5-HT₂C), which are primarily coupled to Gαq/11 proteins. nih.govmdpi.com Agonist binding to these receptors stimulates the exchange of GDP for GTP on the Gα subunit, an event that can be measured using [³⁵S]GTPγS binding assays. The activation of Gαq/11 subsequently stimulates phospholipase C (PLC), leading to downstream signaling through inositol triphosphate (IP₃) and diacylglycerol (DAG). mdpi.com

Modulation of cAMP Accumulation: While 5-HT₂ receptors primarily signal through Gαq/11, many other GPCRs targeted by indoleamine analogues are coupled to Gαs or Gαi, which stimulate or inhibit adenylyl cyclase, respectively, thereby modulating the levels of cyclic adenosine monophosphate (cAMP). revvity.compromega.com The potency (EC₅₀) and efficacy of compounds at these receptors can be quantified by measuring changes in intracellular cAMP levels in response to receptor stimulation. nih.govnih.gov

ERK1/2 Phosphorylation: A common downstream consequence of GPCR activation, including that of 5-HT receptors, is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov The phosphorylation of ERK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1) is a key event in regulating cellular processes like proliferation and differentiation. revvity.commoleculardevices.com The ability of this compound analogues to induce ERK1/2 phosphorylation is often used as a measure of their functional activity at specific GPCRs. nih.gov

Preclinical In Vitro and In Vivo Biological Evaluation (Excluding Clinical Human Data)

This section details the preclinical evaluation of this compound analogues and related indole-based compounds, focusing on their biological activities observed in non-human, in vitro and in vivo models. The studies encompass antimicrobial, antiviral, antiproliferative, and neuropharmacological properties.

Antimicrobial Activity Studies

The antimicrobial potential of various indole derivatives has been explored against a range of bacterial and fungal pathogens. Studies indicate that specific structural modifications to the indole core can yield compounds with significant antimicrobial efficacy.

Tris(1H-indol-3-yl)methylium salts have demonstrated high in vitro activity against both antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. nih.govmdpi.com Minimal Inhibitory Concentrations (MICs) for these compounds were reported in the range of 0.13–1.0 µg/mL. nih.govmdpi.com Furthermore, these derivatives showed efficacy in an in vivo model of staphylococcal sepsis in mice. mdpi.com Another class, bis(indolyl)pyridines, exhibited good antimicrobial activity against Staphylococcus aureus and Escherichia coli. nih.gov

In the realm of antifungal research, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has shown promising activity. researchgate.net When formulated as a nanosponge hydrogel, it exhibited increased antimycotic effects against Candida albicans compared to the standard drug fluconazole. researchgate.net An in vivo study of this formulation noted enhanced wound repair and inhibition of inflammation in a mycotic infection model. researchgate.net

Conversely, not all indole analogues display strong antimicrobial properties. A study on a series of 1H-indole-2-carboxamide derivatives found that they possessed only weak antibacterial and antifungal bioactivity. nih.gov This highlights the critical role of specific substitutions on the indole scaffold in determining antimicrobial potency.

Compound ClassTested OrganismsObserved Activity (In Vitro)Reference
Tris(1H-indol-3-yl)methylium saltsGram-positive and Gram-negative bacteria (including multidrug-resistant strains)MIC: 0.13–1.0 µg/mL nih.govmdpi.com
Bis(indolyl)pyridinesStaphylococcus aureus, Escherichia coliGood antimicrobial activity nih.gov
6-Methoxy-1H-indole-2-carboxylic acid (MICA)Candida albicansIncreased antimycotic activity compared to fluconazole researchgate.net
1H-Indole-2-carboxamide derivativesVarious bacteria and fungiWeak bioactivity nih.gov

Antiviral Activity Studies (e.g., anti-HIV, anti-HCV)

Indole-containing molecules have been investigated as potential antiviral agents, with several analogues showing potent activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and other viruses.

A notable target for anti-HIV drug development is the HIV-1 Capsid (CA) protein. sahmri.org.au Phenylalanine derivatives featuring an indole ring, designed based on the lead compound PF-74, have shown exceptional anti-HIV-1 activity. sahmri.org.au Specifically, the indolin-5-amine (B94476) substituted phenylalanine analogue V-25i displayed an EC₅₀ value of 2.57 μM in MT-4 cells. sahmri.org.au Another approach has focused on HIV integrase, an essential enzyme for viral replication. nih.gov The 1H-benzylindole analogue CHI/1043 was identified as a potent inhibitor of HIV-1 replication, with an EC₅₀ of 0.60 μM in MT-4 cells. nih.gov

Research into broad-spectrum antivirals has also yielded promising indole-based compounds. A series of unsaturated five-membered benzo-heterocyclic amine derivatives demonstrated potent activity against both RNA viruses (influenza A, HCV, Coxsackie B3 virus) and a DNA virus (hepatitis B virus). mdpi.com Compound 3g from this series was particularly effective against HCV, with an IC₅₀ value of 0.71 μM. mdpi.com

Compound/Analogue ClassVirus TargetMechanism/TargetPotency (In Vitro)Reference
Indolin-5-amine substituted phenylalanine (V-25i)HIV-1Capsid (CA) protein inhibitorEC₅₀ = 2.57 μM sahmri.org.au
1H-Benzylindole analogue (CHI/1043)HIV-1Integrase inhibitorEC₅₀ = 0.60 μM nih.gov
Benzo-heterocyclic amine (Compound 3g)HCV, Influenza A, Cox B3, HBVNot specifiedIC₅₀ = 0.71 μM (against HCV) mdpi.com

Antiproliferative and Anticancer Mechanism Investigations

The indole scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives showing potent antiproliferative activity against a variety of human cancer cell lines through diverse mechanisms of action.

One strategy involves the inhibition of key protein kinases. A series of indole-2-carboxamides were developed as multi-target inhibitors of EGFR, BRAFV600E, and VEGFR-2. nih.gov Compound Va from this series showed potent antiproliferative activity with GI₅₀ values ranging from 26 nM to 86 nM and inhibited EGFR with an IC₅₀ value of 71 nM. nih.gov Another approach targets tubulin polymerization. Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been identified as microtubule-destabilizing agents that bind to the colchicine (B1669291) site. researchgate.net Compound 6i demonstrated potent cytotoxic activity, particularly against COLO 205 colon cancer cells (LC₅₀ = 71 nM). researchgate.net These compounds were shown to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. researchgate.net

Other indole derivatives have shown remarkable potency against various cancer cell lines. A series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines exhibited excellent anti-tumor activity. nih.gov The most promising compound, 27, was highly active against the H460 lung cancer cell line with an IC₅₀ value of 0.23 nM. nih.gov Additionally, certain ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives, such as MDT-32, showed superior activity in MCF-7 breast cancer cells compared to tamoxifen. Investigations into 1H-indazole-6-amine derivatives also identified N-(4-fluorobenzyl)-1H-indazol-6-amine as a compound with potent antiproliferative activity against the HCT116 human colorectal cancer cell line (IC₅₀ = 14.3 µM).

Compound/Analogue ClassCancer Cell LineMechanism of ActionPotency (IC₅₀/GI₅₀/LC₅₀)Reference
Indole-2-carboxamide (Va)VariousEGFR/BRAFV600E/VEGFR-2 inhibitorIC₅₀ = 71 nM (EGFR) nih.gov
Indole-carbohydrazide (6i)COLO 205 (Colon)Tubulin inhibitor (colchicine site)LC₅₀ = 71 nM researchgate.net
Indolyl-phenylpyridine (27)H460 (Lung)Not specifiedIC₅₀ = 0.23 nM nih.gov
Indolyl-methylene-pyridin-2-amine (MDT-32)MCF-7 (Breast)Not specifiedSuperior to Tamoxifen
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)Not specifiedIC₅₀ = 14.3 µM

Neurochemical and Behavioral Pharmacological Assessments in Animal Models

The indole nucleus is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine), and many indole derivatives interact with the central nervous system. Preclinical assessments in animal models are crucial for characterizing the neurochemical and behavioral effects of these compounds.

Studies have focused on the interaction of indole analogues with serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are implicated in the regulation of mood, anxiety, and cognition. sahmri.org.au A series of novel indole derivatives were evaluated for their effects on anxiety and memory in rodent models. sahmri.org.au Compound D2AAK7 was found to exert anxiolytic activity in the Elevated Plus Maze (EPM) test, a standard assay for anxiety-related behaviors. sahmri.org.au Another analogue, D2AAK5, demonstrated a beneficial effect on memory processes in the Passive Avoidance (PA) test. sahmri.org.au

The anticonvulsant properties of indole derivatives have also been evaluated in vivo. A series of indole-2-carboxylates were tested for their ability to inhibit convulsions induced by N-methyl-D-aspartate (NMDA) in mice. mdpi.com One potent derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, acted as an antagonist at the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor and effectively inhibited convulsions with an ED₅₀ of 0.06 mg/kg when administered intravenously. mdpi.com

Neurochemical analyses often accompany behavioral tests to elucidate the mechanism of action. These can include measuring changes in neurotransmitter levels (e.g., serotonin, dopamine) and their metabolites in specific brain regions following drug administration. nih.gov Standard behavioral tests used to assess indole derivatives in animal models include the Forced Swim Test (FST) and Tail Suspension Test (TST) for depression-like behavior, and the Open Field Test (OFT) to assess general locomotor activity. nih.gov These assessments provide a comprehensive preclinical profile of the potential neuropharmacological effects of novel indole-based compounds.

Compound Class/DerivativeAnimal ModelBehavioral/Neurochemical AssessmentObserved EffectReference
Indole derivative (D2AAK7)RodentElevated Plus Maze (EPM)Anxiolytic activity sahmri.org.au
Indole derivative (D2AAK5)RodentPassive Avoidance (PA) TestBeneficial effect on memory sahmri.org.au
Indole-2-carboxylate (Compound 8)MiceNMDA-induced convulsion modelAnticonvulsant activity (ED₅₀ = 0.06 mg/kg, IV) mdpi.com

Metabolic Studies and in Silico Predictions of N Phenethyl 1h Indol 6 Amine

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes)

In vitro metabolic stability assays are fundamental in drug discovery to predict how quickly a compound is metabolized by the body. These tests measure the rate at which a compound disappears when incubated with a metabolically active system, typically liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.

The standard procedure involves incubating the test compound (N-phenethyl-1H-indol-6-amine) with pooled liver microsomes from humans or other species in the presence of necessary cofactors like NADPH. Samples are taken at various time points, and the concentration of the parent compound is measured using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, key pharmacokinetic parameters can be calculated:

Half-life (t½): The time it takes for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the compound.

Despite the established methodology, specific data regarding the in vitro half-life or intrinsic clearance of this compound in human or other species' liver microsomes is not available in published scientific literature.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability No experimental data is available for this compound. The table below is a template.

Parameter Value Units
Half-life (t½) Data not available min

Identification of Metabolites and Metabolic Pathways

Identifying the metabolites of a new chemical entity is crucial for understanding its complete pharmacological and toxicological profile. This process typically follows in vitro incubation with systems like liver microsomes or hepatocytes. After incubation, the samples are analyzed using high-resolution mass spectrometry to detect and structurally elucidate the new chemical entities formed—the metabolites.

For a compound like this compound, which contains both an indole (B1671886) and a phenethylamine (B48288) moiety, several metabolic pathways could be anticipated based on the metabolism of similar structures:

Oxidation: Hydroxylation (addition of an -OH group) on the indole ring or the phenethyl group is a common Phase I metabolic reaction.

N-dealkylation: Cleavage of the bond between the nitrogen and the phenethyl group.

Amine Oxidation: Oxidation of the secondary amine.

Following these initial Phase I transformations, the metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion.

However, specific studies identifying the metabolites of this compound have not been published. Therefore, its definitive metabolic pathways remain uncharacterized.

Cytochrome P450 (CYP) Isoenzyme Metabolism Profiling (e.g., CYP3A4, CYP2D6)

Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a vast majority of drugs. Identifying which specific CYP isoenzymes metabolize a compound is critical for predicting potential drug-drug interactions. The most important CYPs in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.comnih.govnih.gov

Reaction phenotyping studies are performed to determine the contribution of each major CYP isoenzyme. This can be done using a panel of human recombinant CYP enzymes or by using specific chemical inhibitors for each isoenzyme in human liver microsomes.

Structurally related compounds to this compound, such as other indoleamines and phenethylamines, are known substrates and/or inhibitors of CYP enzymes. For instance, tryptamine (B22526) metabolism has been linked to CYP2D6, and other indoleamines have shown inhibitory effects on CYP1A2. nih.govresearchgate.net Several phenethylamine derivatives are known to be inhibitors of CYP2D6. nih.gov Based on these general findings, it is plausible that the metabolism of this compound involves CYP3A4 and CYP2D6, but direct experimental evidence is absent from the literature.

Table 2: Illustrative CYP Isoenzyme Contribution Profile No experimental data is available for this compound. The table below is a template.

CYP Isoenzyme Contribution to Metabolism (%)
CYP3A4 Data not available
CYP2D6 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP1A2 Data not available

Computational Prediction of Metabolic Sites (e.g., MetaSite)

In silico tools are widely used in modern drug discovery to predict the metabolic fate of compounds before they are synthesized or tested in the lab. nih.govresearchgate.net Software like MetaSite predicts the most likely sites on a molecule to be metabolized by CYP enzymes, known as "sites of metabolism" or "metabolic soft spots." news-medical.net

These programs combine knowledge of substrate reactivity with 3D models of CYP enzyme active sites to calculate the probability of metabolism at each atom in the molecule. This information can guide chemists in modifying the compound's structure to improve its metabolic stability.

For this compound, a computational prediction would likely highlight several potential sites for metabolism:

The aromatic rings (both indole and phenyl) are susceptible to hydroxylation.

The carbon atom adjacent to the secondary amine (the benzylic position of the phenethyl group) could be a site for oxidation.

The secondary amine itself is a potential site for oxidation or dealkylation.

A specific computational analysis of this compound using MetaSite or similar software has not been reported in the available scientific literature. Therefore, a validated prediction of its metabolic sites is not available.

Table 3: Compound Names Mentioned

Compound Name
This compound
Tryptamine

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Analogues with Optimized Target Selectivity

A key area of future research will be the rational design and synthesis of novel analogues of N-phenethyl-1H-indol-6-amine to achieve optimized selectivity for specific biological targets. The indole (B1671886) scaffold is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological profile. nih.gov Structure-activity relationship (SAR) studies will be instrumental in identifying key structural motifs that govern target binding and selectivity. nih.gov

Strategies for developing analogues with enhanced selectivity could involve:

Modification of the Indole Core: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole ring can significantly influence binding affinity and selectivity.

Alterations to the Phenethyl Moiety: Modifications to the phenyl ring of the phenethyl group, such as the introduction of electron-donating or electron-withdrawing groups, can modulate interactions with the target protein.

Varying the Linker: The ethyl linker between the indole and phenyl moieties can be altered in length or rigidity to optimize the spatial orientation of the key pharmacophoric features.

A study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives as 5-HT(1D) agonists demonstrated that substitutions on the indole ring significantly impact potency and selectivity. nih.govdrugbank.com For instance, the analogue 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol showed high potency and selectivity for the human 5-HT(1D) receptor. nih.govdrugbank.com Similarly, research on N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis highlighted the importance of specific substitutions for biological activity. nih.gov These examples underscore the potential for creating highly selective ligands by systematically modifying the this compound scaffold.

Table 1: Examples of Substituted Indole Derivatives and their Biological Targets

Compound ClassTargetKey Structural ModificationsReference
Dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amines5-HT(1D) ReceptorSubstitution at the 6-position of the indole ring nih.govdrugbank.com
N-phenylindole DerivativesMycobacterium tuberculosis Pks13Substitution on the N-phenyl and indole rings nih.gov
Indole-2-CarboxamidesTRPV1 Ion ChannelN-methylation and variations in the amide substituent mdpi.com

This table is for illustrative purposes and showcases the diversity of targets for indole-based compounds.

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple targets simultaneously. This approach can be particularly beneficial for complex multifactorial diseases. mdpi.com The indole scaffold, with its ability to interact with a diverse range of proteins, is an excellent starting point for the development of multi-target ligands. researchgate.net

Future research could focus on designing this compound analogues that are intentionally promiscuous, targeting multiple proteins implicated in a particular disease pathway. For example, in the context of neurodegenerative diseases, a single compound that targets both monoamine oxidase (MAO) and cholinesterase enzymes could offer significant therapeutic advantages.

The development of such multi-target ligands requires a deep understanding of the structural requirements for binding to each target. Computational methods, such as molecular docking and pharmacophore modeling, can be invaluable in designing compounds with the desired polypharmacological profile.

Application as Chemical Probes for Receptor Deorphanization or Pathway Elucidation

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. The indole scaffold is a common feature in fluorescent probes due to its intrinsic photophysical properties. rsc.orgrsc.org Derivatives of this compound could be developed into valuable chemical probes for a variety of applications.

By incorporating fluorophores or other reporter groups, analogues of this compound could be used to:

Visualize and track specific receptors or enzymes within living cells. Indole-based fluorescent probes have been successfully used for bioimaging. mdpi.com

Identify the unknown cellular targets of bioactive compounds (receptor deorphanization).

Elucidate complex signaling pathways. By selectively perturbing the function of a specific protein, these probes can help to unravel its role in cellular communication.

Q & A

Q. What are the recommended multi-step synthetic routes for N-phenethyl-1H-indol-6-amine, and what critical parameters influence yield?

A common synthetic approach involves reacting indole derivatives with phenethylamine precursors under controlled conditions. For example, a base-catalyzed nucleophilic substitution or reductive amination can introduce the phenethyl group to the indole scaffold. Critical parameters include:

  • Reagent selection : Use of catalysts like palladium for cross-coupling reactions or sodium cyanoborohydride for reductive amination .
  • Temperature control : Maintaining 0–5°C during sensitive steps to minimize side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns on the indole ring and phenethyl chain. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 251.1554 for C16H16N2).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Structural modifications : Introduce electron-withdrawing (e.g., -F, -NO2) or donating (-OCH3) groups at the indole 4-position to modulate receptor binding .
  • Assay selection : Use competitive radioligand binding assays (e.g., for serotonin receptors) and functional assays (cAMP modulation) to quantify activity shifts.
  • Data analysis : Apply multivariate regression to correlate substituent properties (logP, Hammett constants) with bioactivity .

Q. What computational strategies are employed to predict the binding affinity of this compound with target receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GPCRs (e.g., 5-HT2A). Focus on key residues (e.g., Asp155 for hydrogen bonding) .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔGbinding and rank derivatives .

Q. How should discrepancies in reported biological activity data for indole derivatives be systematically analyzed?

  • Variable identification : Compare assay conditions (cell lines, incubation time, agonist/antagonist protocols). For example, HEK293 vs. CHO cells may show differing receptor expression levels .
  • Dose-response reanalysis : Normalize data to internal controls (e.g., % of maximum response) and apply nonlinear regression (GraphPad Prism) to calculate EC50/IC50.
  • Meta-analysis : Use RevMan or custom scripts to pool data from multiple studies, adjusting for batch effects .

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Primary neuronal cultures : Rat cortical neurons treated with 1–10 μM compound to assess neurotoxicity (LDH assay) or neuroprotection (H2O2 challenge) .
  • Receptor subtype profiling : Transfected cells expressing human 5-HT1A/2C or TAAR1 receptors for selectivity screening .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .

Methodological Notes

  • Controlled synthesis : Always include inert-atmosphere techniques (N2/Ar) for oxygen-sensitive intermediates .
  • Data reproducibility : Triplicate experiments with independent compound batches to confirm biological findings .
  • Ethical compliance : Follow institutional guidelines for in vitro studies involving primary cells or recombinant proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.